molecular formula C11H19NO5 B13670108 (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid

(2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid

Cat. No.: B13670108
M. Wt: 245.27 g/mol
InChI Key: KJHHOIMTQSCHFE-UHFFFAOYSA-N
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Description

The compound with the identifier MFCD22573269 is known as (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxy group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the introduction of the methoxy group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for Boc protection and methanol for methoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like trifluoroacetic acid for Boc deprotection.

Major Products

    Oxidation: Formation of (2S,3S)-1-(tert-butoxycarbonyl)-3-oxopyrrolidine-2-carboxylic acid.

    Reduction: Formation of (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-methanol.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions at other sites on the molecule.

Biology

In biological research, this compound can be used in the study of enzyme-substrate interactions, particularly those involving pyrrolidine derivatives. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the Boc group makes it a useful intermediate in the synthesis of drug candidates.

Industry

In the pharmaceutical industry, (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid is used in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in various synthetic pathways.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The methoxy group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid
  • (2S,3S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine-2-carboxylic acid
  • (2S,3S)-1-(tert-butoxycarbonyl)-3-chloropyrrolidine-2-carboxylic acid

Uniqueness

What sets (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid apart from similar compounds is the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and influence its interactions with biological targets, making it a unique and valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)

InChI Key

KJHHOIMTQSCHFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC

Origin of Product

United States

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